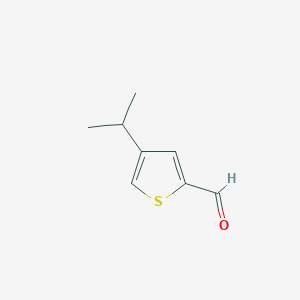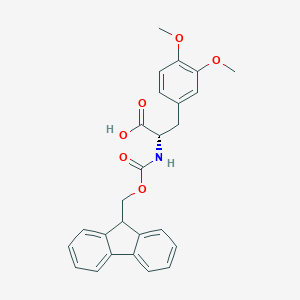
(-)-Erinacine E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Erinacine E is a compound that is found in the fruiting bodies of Hericium erinaceus, commonly known as the lion's mane mushroom. This compound has gained significant attention in the scientific community due to its potential therapeutic properties.
Mechanism of Action
(-)-Erinacine E exerts its neuroprotective effects by activating the cAMP response element-binding protein (CREB) pathway. This leads to the upregulation of NGF synthesis, which promotes the survival and regeneration of neurons. Additionally, (-)-Erinacine E has been shown to have antioxidant and anti-inflammatory properties, which further contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(-)-Erinacine E has been shown to increase NGF synthesis in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, (-)-Erinacine E has been shown to have anti-inflammatory and antioxidant effects, which can protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using (-)-Erinacine E in lab experiments include its neuroprotective properties, its ability to stimulate NGF synthesis, and its anti-inflammatory and antioxidant effects. However, there are also limitations to using (-)-Erinacine E in lab experiments. These include the difficulty in synthesizing the compound and the need for further research to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on (-)-Erinacine E. These include:
1. Further studies to determine the safety and efficacy of (-)-Erinacine E in humans.
2. Investigation of the potential therapeutic effects of (-)-Erinacine E in other neurodegenerative diseases such as multiple sclerosis and amyotrophic lateral sclerosis.
3. Development of novel synthetic methods for (-)-Erinacine E that are more efficient and cost-effective.
4. Investigation of the potential synergistic effects of (-)-Erinacine E with other compounds such as curcumin and resveratrol.
5. Exploration of the potential use of (-)-Erinacine E in combination with other therapies for the treatment of neurodegenerative diseases.
Conclusion:
(-)-Erinacine E is a compound found in Hericium erinaceus that has potential therapeutic properties for the treatment of neurodegenerative diseases. Its neuroprotective effects are due to its ability to stimulate NGF synthesis and its anti-inflammatory and antioxidant properties. While there are limitations to using (-)-Erinacine E in lab experiments, there are several future directions for research that could lead to the development of novel therapies for the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of (-)-Erinacine E is a complex process that involves several steps. The first step is the extraction of the compound from the fruiting bodies of Hericium erinaceus. This is followed by a purification process that involves chromatography and crystallization. The final step is the characterization of the compound using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
(-)-Erinacine E has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have neuroprotective effects and can stimulate nerve growth factor (NGF) synthesis. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
178232-25-2 |
|---|---|
Product Name |
(-)-Erinacine E |
Molecular Formula |
C25H36O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(4R,9R,12R,13S,15S,18S,19S,20R,21R,22R)-9,12-dimethyl-6-propan-2-yl-14,16-dioxahexacyclo[16.3.1.04,12.05,9.013,21.015,20]docosa-1,5-diene-18,19,20,22-tetrol |
InChI |
InChI=1S/C25H36O6/c1-12(2)13-7-8-22(3)9-10-23(4)15(16(13)22)6-5-14-17-19(23)31-21-25(17,29)20(27)24(28,11-30-21)18(14)26/h5,12,15,17-21,26-29H,6-11H2,1-4H3/t15-,17-,18-,19+,20+,21+,22-,23-,24+,25-/m1/s1 |
InChI Key |
YUCYEVHMFBEBSC-JQALDXPXSA-N |
Isomeric SMILES |
CC(C)C1=C2[C@H]3CC=C4[C@@H]5[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]6[C@@]5([C@H]([C@@]([C@@H]4O)(CO6)O)O)O |
SMILES |
CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(C4O)(CO6)O)O)O |
Canonical SMILES |
CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(C4O)(CO6)O)O)O |
synonyms |
erinacine E erinacine-E |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)
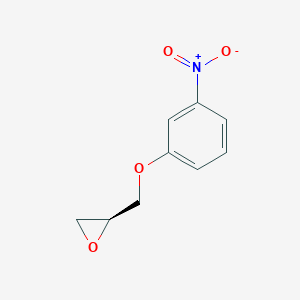

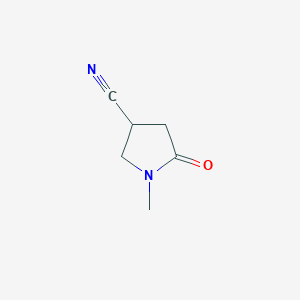
![3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B69942.png)
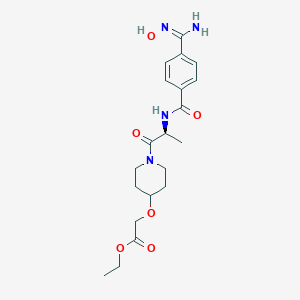

![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)
